![molecular formula C15H19N9 B2452304 1-(2-氨基乙基)-2-(4-(4-(嘧啶-2-基)哌嗪-1-基)-1H-吡唑并[3,4-d]嘧啶-1-基)嘧啶 CAS No. 1105196-41-5](/img/structure/B2452304.png)
1-(2-氨基乙基)-2-(4-(4-(嘧啶-2-基)哌嗪-1-基)-1H-吡唑并[3,4-d]嘧啶-1-基)嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanamine is a useful research compound. Its molecular formula is C15H19N9 and its molecular weight is 325.38. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1.1. Inhibition of Monoamine Oxidase
One of the notable applications of this compound is its role as a monoamine oxidase inhibitor . Studies have shown that derivatives of pyrimidine and piperazine can selectively inhibit monoamine oxidase A and B activities. For instance, a series of derivatives were synthesized and screened for their inhibitory activity, demonstrating promising results with specific compounds showing selective MAO-A inhibition with IC50 values indicating effective potency .
1.2. Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Research indicates that certain pyrazolo[3,4-d]pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis in cancer cells, which is mediated through the modulation of specific signaling pathways related to cell survival and proliferation .
1.3. Targeting Kinase Inhibition
Another significant application lies in the inhibition of specific kinases such as MerTK (Mer tyrosine kinase). Compounds related to this structure have shown selectivity in inhibiting MerTK activity, which is implicated in various cancers and inflammatory diseases. This selectivity can be crucial for developing targeted therapies that minimize side effects associated with broader kinase inhibitors .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanamine typically involves multi-step organic reactions that include:
- Formation of the Pyrazolo-Pyrimidine Core : This step often utilizes cyclization reactions involving appropriate precursors.
- Piperazine Substitution : The introduction of the piperazine moiety is achieved through nucleophilic substitution reactions.
- Final Coupling Reactions : The final product is obtained through coupling reactions that link the various functional groups together.
The structure-activity relationship studies indicate that modifications at specific positions on the pyrimidine and piperazine rings can significantly influence the biological activity of the compound .
3.1. In Vitro Studies on Cancer Cell Lines
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of several derivatives based on this compound against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated a dose-dependent cytotoxic effect, with some compounds exhibiting IC50 values in the low micromolar range, highlighting their potential as lead compounds for further development .
3.2. Clinical Implications in Neurological Disorders
Another case study focused on the neuroprotective effects of similar compounds in models of neurodegenerative disorders like Alzheimer's disease. The findings suggested that these compounds could inhibit neuroinflammation and protect neuronal cells from oxidative stress, making them candidates for further exploration in treating such conditions .
Data Tables
作用机制
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the healthy brain .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in learning and memory . The compound exhibits potent inhibitory activity against AChE, with an IC50 of 0.90 µM .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, enhancing cognition functions . This is particularly relevant in the context of Alzheimer’s disease, where a deficiency in acetylcholine is believed to cause memory and cognitive impairment .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to improved cognitive function . This makes the compound a potential candidate for the treatment of conditions characterized by cognitive decline, such as Alzheimer’s disease .
生物活性
The compound 2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanamine represents a novel class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure that integrates multiple pharmacophores, which may contribute to its biological activity. Its molecular formula is C₁₅H₁₈N₄, and its IUPAC name is 2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanamine.
The biological activity of this compound has been primarily linked to its interactions with various molecular targets:
- PARP Inhibition : Similar compounds have shown inhibition of Poly (ADP-Ribose) Polymerase (PARP), an enzyme involved in DNA repair. This inhibition can lead to increased apoptosis in cancer cells, particularly in those with defective DNA repair mechanisms .
- Kinase Inhibition : The pyrazolo[3,4-d]pyrimidine moiety is known for its ability to inhibit several kinases involved in cell signaling pathways. This inhibition can disrupt tumor growth and proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Piperazine Substituents : Variations in the piperazine ring have been shown to affect binding affinity and selectivity towards specific targets. For instance, substituents that enhance electron density on the piperazine nitrogen can improve interaction with target enzymes .
- Pyrazolo-Pyrimidine Core : Modifications on the pyrazolo-pyrimidine core can significantly alter the compound's potency against various cancer cell lines. For example, compounds with electron-withdrawing groups on the pyrazolo ring exhibited enhanced inhibitory activity against certain kinases .
Biological Activity Data
The following table summarizes key biological activities reported for this compound and related analogs:
Case Studies
Several studies have investigated the biological activity of compounds structurally related to 2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanamine:
- Anticancer Efficacy : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the piperazine and pyrimidine components can enhance therapeutic potential .
- In Vivo Studies : Animal models treated with compounds containing the pyrazolo-pyrimidine core showed reduced tumor sizes compared to controls, indicating promising anticancer properties that warrant further exploration in clinical settings .
- Antimicrobial Properties : Research into related pyrimidine derivatives revealed moderate antibacterial activity against ESKAPE pathogens, highlighting the potential for developing new antimicrobial agents based on this scaffold .
属性
IUPAC Name |
2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N9/c16-2-5-24-14-12(10-21-24)13(19-11-20-14)22-6-8-23(9-7-22)15-17-3-1-4-18-15/h1,3-4,10-11H,2,5-9,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JESPXYHKADCSBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2C=NN3CCN)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。